

Application Note: Analysis of Carboxy Finasteride Fragmentation by Mass Spectrometry

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Compound of Interest

Compound Name: Carboxy finasteride

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Abstract

This document provides a detailed analysis of the mass spectrometry fragmentation pattern of **carboxy finasteride**, the major urinary metabolite of the 5 α -reductase inhibitor, finasteride. A comprehensive experimental protocol for the identification and characterization of **carboxy finasteride** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented. The information herein is intended to guide researchers in developing robust analytical methods for pharmacokinetic studies, drug metabolism research, and doping control analysis.

Introduction

Finasteride is a synthetic 4-azasteroid compound widely used in the treatment of benign prostatic hyperplasia and androgenic alopecia.[1] Its mechanism of action involves the inhibition of 5 α -reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[2] Understanding the metabolic fate of finasteride is crucial for evaluating its efficacy and safety. The primary route of finasteride metabolism involves oxidation, leading to the formation of hydroxylated and carboxylated metabolites.[3][4] **Carboxy finasteride** (finasteride- ω -oic acid or M3) has been identified as a major metabolite excreted in urine.[4][5]

Mass spectrometry coupled with liquid chromatography is a powerful technique for the sensitive and specific detection of drug metabolites.[5] This application note details the characteristic fragmentation pattern of **carboxy finasteride** observed in tandem mass spectrometry, providing a basis for its unambiguous identification in biological matrices.

Mass Spectrometry Fragmentation Pattern of Carboxy Finasteride

The analysis of **carboxy finasteride** by positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals a characteristic fragmentation pattern. The protonated molecule, $[M+H]^+$, of **carboxy finasteride** is observed at a mass-to-charge ratio (m/z) of 403. [6] Collision-induced dissociation (CID) of this precursor ion yields several diagnostic product ions.

A representative product ion mass spectrum for **carboxy finasteride** shows the formation of key fragments that can be used for its identification and quantification.[6][7] The fragmentation primarily occurs at the side chain and within the steroid-like core structure. A proposed fragmentation pathway is illustrated below.

Caption: Proposed fragmentation pathway of **carboxy finasteride**.

Quantitative Data Summary

The prominent product ions of **carboxy finasteride** observed upon fragmentation of the precursor ion (m/z 403) are summarized in the table below. These ions are crucial for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis.

Precursor Ion (m/z)	Product Ion (m/z)	Proposed Neutral Loss
403	272	C ₇ H ₁₃ NO ₂
403	Other minor fragments	-

Note: The relative abundances of fragment ions can vary depending on the mass spectrometer and collision energy used.

Experimental Protocol: LC-MS/MS Analysis of Carboxy Finasteride

This protocol outlines a general method for the analysis of **carboxy finasteride** in biological samples, such as urine. The parameters are based on methods described in the literature and may require optimization for specific instrumentation and sample matrices.[\[6\]](#)[\[8\]](#)

Caption: General workflow for the LC-MS/MS analysis of **carboxy finasteride**.

Sample Preparation (Liquid-Liquid Extraction)

- To 1 mL of urine sample, add an appropriate internal standard.
- Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).
- Vortex the mixture thoroughly and centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase.

Liquid Chromatography (LC)

- Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 μ m).[\[8\]](#)
- Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.[\[8\]](#)
- Mobile Phase B: Acetonitrile.[\[8\]](#)
- Gradient: A suitable gradient to achieve separation from other matrix components. For example, start with a low percentage of mobile phase B and gradually increase it over the course of the run.
- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 5 - 20 μ L.

- Column Temperature: 25-40 °C.

Mass Spectrometry (MS)

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Type:
 - For fragmentation pattern analysis: Product ion scan of m/z 403.
 - For quantification: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - **Carboxy Finasteride**: m/z 403 → 272 (and other qualifying ions).
- Instrument Parameters (typical values, requires optimization):
 - Capillary Voltage: 2800 - 4500 V.[8]
 - Drying Gas Temperature: 200 - 350 °C.[8]
 - Drying Gas Flow: 8 - 12 L/min.[8]
 - Nebulizer Pressure: 30 - 50 psi.[8]
 - Collision Energy: 20 - 40 eV (optimize for the m/z 403 → 272 transition). A collision energy of 30 eV has been reported.[6]

Data Analysis

- Identify **carboxy finasteride** by its retention time and the presence of the characteristic precursor and product ions.
- For quantitative analysis, construct a calibration curve using standards of known concentrations and calculate the concentration of **carboxy finasteride** in the samples based on the peak area ratios of the analyte to the internal standard.

Conclusion

The mass spectrometry fragmentation pattern of **carboxy finasteride** is characterized by a prominent precursor ion at m/z 403 and a key product ion at m/z 272. This information, coupled with the provided LC-MS/MS protocol, offers a robust framework for the reliable identification and quantification of this major finasteride metabolite in various biological matrices. These methods are essential for advancing research in drug metabolism, pharmacokinetics, and clinical monitoring related to finasteride administration.

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